SAHA Degradation Pathway Specificity: N-Phenyloctanamide as a Distinct Impurity Marker
N-Phenyloctanamide is a specific degradation product of the FDA-approved drug Vorinostat (SAHA). In forced degradation studies, it is detected as a distinct impurity alongside other degradants like 7-amino-N-phenylheptanamide. Generic substitution with other chain-length analogs (e.g., N-phenyldecanamide) is impossible because these analogs are not generated under ICH stress conditions and would not co-elute in validated chromatographic methods [1].
| Evidence Dimension | Identification as a Vorinostat (SAHA) Degradant |
|---|---|
| Target Compound Data | Identified as a specific oxidative/hydrolytic degradant (8-hydrazineyl-8-oxo-N-phenyloctanamide) of SAHA |
| Comparator Or Baseline | N-Phenyldecanamide (C10 chain) |
| Quantified Difference | Present vs. Not Present |
| Conditions | ICH-recommended hydrolytic, oxidative, thermal, and photolytic stress conditions; LC-MS-QTOF analysis |
Why This Matters
This specificity is critical for procuring impurity standards for method validation, as only the exact degradant ensures accurate identification and quantification in stability-indicating assays.
- [1] Shinde, M., et al. (2023). A critical assessment on stability behaviour of Vorinostat using LC-MS-QTOF with H/D exchange and NMR. Journal of Pharmaceutical and Biomedical Analysis, 226, 115242. View Source
